

Comparative Efficacy of 1-Piperidinepropanoic Acid and Its Analogs: A Research Guide

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Compound of Interest

Compound Name: 1-Piperidinepropanoic acid

Cat. No.: B172629

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A notable scarcity of publicly available research exists for **1-Piperidinepropanoic acid**. Therefore, this guide focuses on its close structural analog, 1-Piperidinepropionic acid (1-PPA), to provide insights into the potential efficacy and mechanism of action for this class of compounds.

1-Piperidinepropionic acid (1-PPA) has been identified as a novel allosteric inhibitor of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in inflammation and various diseases.^{[1][2][3]} By binding to an allosteric pocket, 1-PPA is thought to lock the receptor in an inactive state, thereby attenuating downstream inflammatory signaling.^{[1][3]} This guide provides a comparative analysis of the available experimental data for 1-PPA and contextualizes its performance against other relevant compounds.

Quantitative Data on Efficacy

The anti-inflammatory effects of 1-Piperidinepropionic acid have been demonstrated in both in vitro and in vivo models.

Table 1: In Vitro Efficacy of 1-PPA on LPS-Induced Cytokine Expression in THP-1 Cells

| Cytokine | Treatment | Fold Increase in Gene Expression (Mean \pm SD) |
|-------------------------|---------------|--|
| IL-6 | LPS | 12.5 \pm 1.5 |
| LPS + 1-PPA (1 ng/mL) | 8.2 \pm 1.1 | |
| LPS + 1-PPA (10 ng/mL) | 4.1 \pm 0.6 | |
| LPS + 1-PPA (100 ng/mL) | 2.3 \pm 0.4 | |
| TNF- α | LPS | 10.2 \pm 1.2 |
| LPS + 1-PPA (1 ng/mL) | 7.5 \pm 0.9 | |
| LPS + 1-PPA (10 ng/mL) | 3.8 \pm 0.5 | |
| LPS + 1-PPA (100 ng/mL) | 1.9 \pm 0.3 | |

Data adapted from a study on the effect of 1-PPA in a human monocytic cell line (THP-1) stimulated with lipopolysaccharide (LPS).[4]

Table 2: In Vivo Efficacy of 1-PPA in a Murine Sepsis Model

| Parameter | Group | Outcome |
|--|---|--|
| Survival | LPS-induced Sepsis (Control) | 0% survival at 7 hours |
| LPS-induced Sepsis + 1-PPA (190 μ Mol) | 100% survival at 7 hours with mild symptoms | |
| Lung Cytokines | LPS-induced Sepsis (Control) | Significant increase in IL-6, IL-1 β , and IL-10 |
| (at 6 hours) | LPS-induced Sepsis + 1-PPA | Significant decrease in IL-6, IL-1 β , and IL-10 |

Data derived from an in vivo study where sepsis was induced in mice via LPS injection.[3][5]

Comparative Landscape

While direct head-to-head studies are limited, the efficacy of 1-PPA can be contextualized by comparing it to other known PAR2 inhibitors. For instance, the compound AZ8838 is a known PAR2 inhibitor with a reported IC₅₀ of approximately 2.3 μ M.^{[1][6]} The available data for 1-PPA demonstrates a dose-dependent reduction in inflammatory markers, suggesting its potential as a modulator of PAR2-mediated inflammation.^{[4][5]}

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Cellular Thermal Shift Assay (CETSA)

This assay is utilized to verify the direct binding of a ligand to its target protein.

- **Cell Culture and Treatment:** PAR2 transfected ExpiCHO cells are cultured and resuspended. The cells are subjected to a thermal treatment at 53°C for 3 minutes to induce partial protein denaturation.
- **Ligand Incubation:** 1-PPA is added to the cell samples at increasing concentrations (ranging from 2.5 to 125 μ M) and incubated for 2 minutes.
- **Lysis and Quantification:** The cells are lysed, and the total protein concentration is quantified.
- **Analysis:** The solubility of PAR2 at different 1-PPA concentrations is assessed. An increase in soluble PAR2 at elevated temperatures in the presence of 1-PPA indicates that the compound binds to and stabilizes the receptor.^[1]

In Vivo Murine Sepsis Model

This model is used to evaluate the therapeutic potential of a compound in a systemic inflammatory condition.

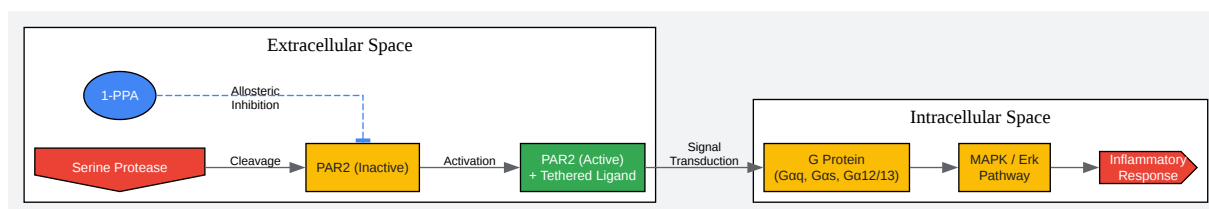
- **Induction of Sepsis:** Sepsis is induced in mice by intraperitoneal (IP) injection of lipopolysaccharide (LPS).
- **Treatment:** A solution of 1-PPA (e.g., 190 μ Mol) or a saline control is administered to the mice at a specified time point post-LPS injection (e.g., 1 or 3 hours).^[3]

- **Monitoring:** The clinical status and survival rate of the mice are monitored over a defined period (e.g., 7 hours).[3]
- **Cytokine Analysis:** At a predetermined time point (e.g., 6 hours post-LPS injection), a cohort of mice is euthanized, and tissues (e.g., lungs) are collected. The levels of pro-inflammatory cytokines such as IL-6 and TNF- α in the tissue homogenates are quantified using methods like ELISA.[4]

Visualizations

PAR2 Signaling Pathway

Protease-Activated Receptor 2 (PAR2) is activated when a serine protease cleaves its extracellular N-terminus, unmasking a tethered ligand that binds to the receptor and initiates downstream signaling through various G proteins.[7][8] This leads to the activation of pathways such as the MAPK/Erk cascade, resulting in an inflammatory response.[1][3] 1-Piperidinepropionic acid acts as an allosteric inhibitor, preventing this activation.

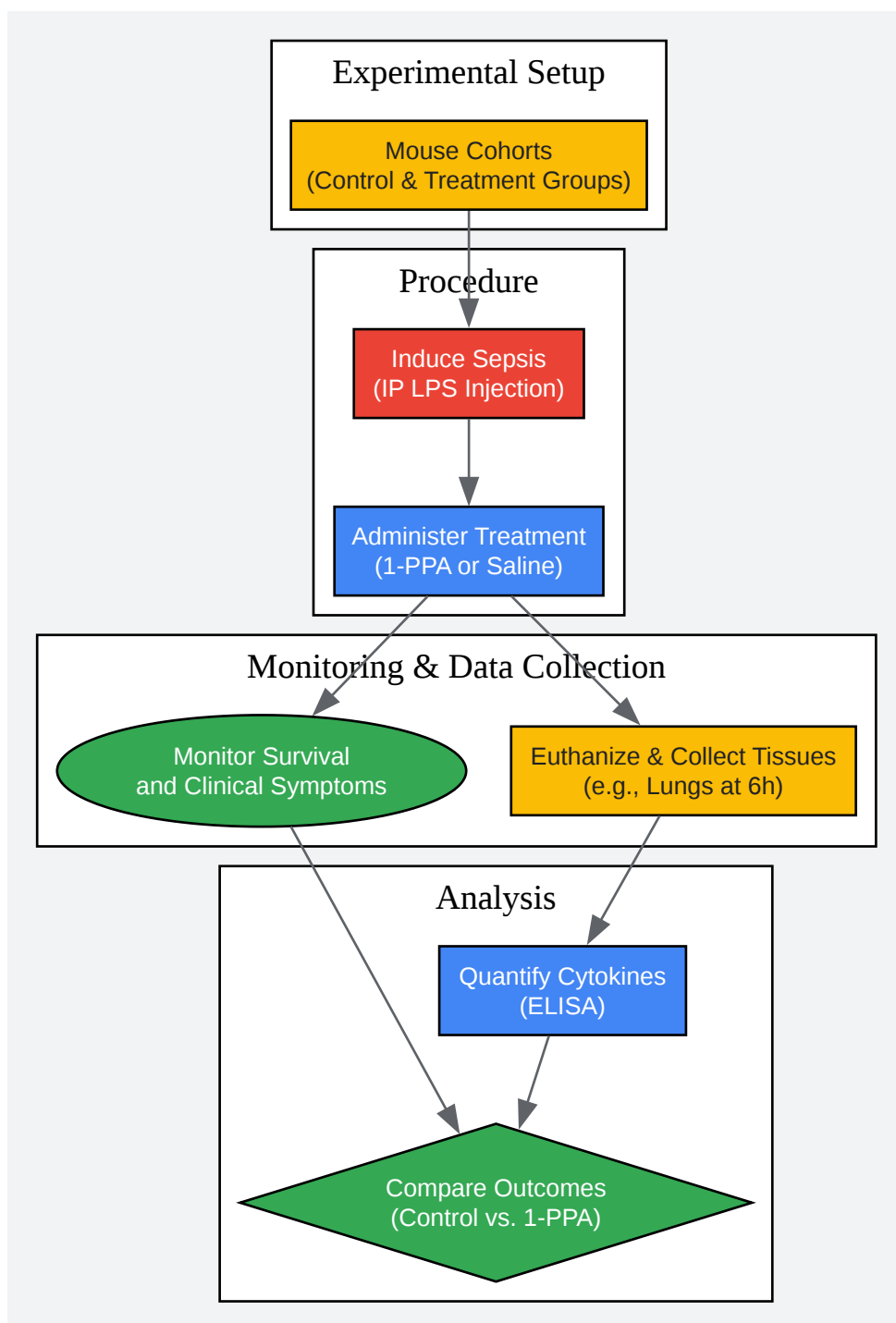


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Caption: Proposed mechanism of 1-PPA in inhibiting PAR2 signaling.

Experimental Workflow for In Vivo Sepsis Study

The following diagram outlines the key steps in the in vivo experiment to assess the efficacy of 1-Piperidinepropionic acid in a mouse model of sepsis.



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Caption: Workflow for the in vivo evaluation of 1-PPA in a murine sepsis model.

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